4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine 4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863572
InChI: InChI=1S/C12H12ClN3/c13-9-3-1-2-8(6-9)11-12(14)16(7-15-11)10-4-5-10/h1-3,6-7,10H,4-5,14H2
SMILES:
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol

4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC15863572

Molecular Formula: C12H12ClN3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine -

Specification

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
IUPAC Name 5-(3-chlorophenyl)-3-cyclopropylimidazol-4-amine
Standard InChI InChI=1S/C12H12ClN3/c13-9-3-1-2-8(6-9)11-12(14)16(7-15-11)10-4-5-10/h1-3,6-7,10H,4-5,14H2
Standard InChI Key BNNCKTAIBSGJPH-UHFFFAOYSA-N
Canonical SMILES C1CC1N2C=NC(=C2N)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₂ClN₃, with a molecular weight of 233.69 g/mol . Key structural elements include:

  • Imidazole ring: A five-membered aromatic ring with two nitrogen atoms.

  • 3-Chlorophenyl group: A benzene ring substituted with chlorine at the meta position.

  • Cyclopropyl substituent: A strained three-membered carbon ring attached to the imidazole nitrogen.

  • Amine group: A primary amine at the 5-position of the imidazole.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS Number1248768-24-2
Molecular FormulaC₁₂H₁₂ClN₃
Molecular Weight233.69 g/mol
Boiling PointNot reported
DensityNot reported

Synthesis and Preparation

Synthetic Routes

The compound can be synthesized via multi-step protocols, leveraging cyclopropane derivatives and imidazole ring-forming reactions. A representative approach involves:

  • Cyclopropane Introduction:

    • Cyclopropane carboxaldehyde reacts with tosylmethyl-isocyanide in ethanol, followed by ammonolysis, to yield 4-cyclopropyl-1H-imidazole intermediates .

  • Chlorophenyl Incorporation:

    • Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the 3-chlorophenyl group. For example, palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated imidazole precursor .

  • Amine Functionalization:

    • Reductive amination or direct substitution installs the primary amine at the 5-position .

Table 2: Example Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1Cyclopropane formationTosylmethyl-isocyanide, NH₃/MeOH65%
2Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF72%
3Amine introductionNH₃, H₂/Pd-C58%

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and aromatic groups. Limited water solubility is expected .

  • Stability: The cyclopropyl ring’s strain may render the compound sensitive to strong acids or bases, potentially leading to ring-opening reactions .

Spectroscopic Data

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–7.5 ppm), cyclopropyl protons (δ 0.8–1.2 ppm), and amine protons (δ 2.5–3.5 ppm) .

  • MS (ESI+): A molecular ion peak at m/z 234.1 [M+H]⁺ aligns with the molecular formula .

Chemical Reactivity and Derivatives

Key Reactions

  • Amine Acylation: The primary amine reacts with acyl chlorides to form amides (e.g., acetic anhydride yields N-acetyl derivatives) .

  • Electrophilic Substitution: The chlorophenyl group undergoes halogenation or nitration at the para position .

  • Cyclopropyl Ring Opening: Strong acids (e.g., H₂SO₄) may cleave the cyclopropane ring, forming linear alkanes .

Table 3: Reaction Examples

Reaction TypeReagentsProduct
AcylationAcetic anhydrideN-Acetylimidazole derivative
NitrationHNO₃/H₂SO₄4-Nitro-3-chlorophenyl analog
Ring-openingH₂SO₄, ΔLinear diamine compound

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